3-Methyloxetan-3-ol
CAS No.: 162816-08-2
Cat. No.: VC21258696
Molecular Formula: C4H8O2
Molecular Weight: 88.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 162816-08-2 |
---|---|
Molecular Formula | C4H8O2 |
Molecular Weight | 88.11 g/mol |
IUPAC Name | 3-methyloxetan-3-ol |
Standard InChI | InChI=1S/C4H8O2/c1-4(5)2-6-3-4/h5H,2-3H2,1H3 |
Standard InChI Key | DHDPUVPGALXWOL-UHFFFAOYSA-N |
SMILES | CC1(COC1)O |
Canonical SMILES | CC1(COC1)O |
Introduction
Chemical Structure and Characteristics
3-Methyloxetan-3-ol possesses a well-defined chemical structure with specific identifiers that help in its classification and recognition in chemical databases. The structure consists of an oxetane ring with both a hydroxyl group (-OH) and methyl group (-CH3) attached to the same carbon atom at position three of the ring.
Structural Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 3-methyloxetan-3-ol |
Standard InChI | InChI=1S/C4H8O2/c1-4(5)2-6-3-4/h5H,2-3H2,1H3 |
Standard InChIKey | DHDPUVPGALXWOL-UHFFFAOYSA-N |
SMILES | CC1(COC1)O |
Canonical SMILES | CC1(COC1)O |
PubChem Compound ID | 22918788 |
The compound's structure gives it unique reactivity patterns, particularly due to the strained oxetane ring, which can undergo ring-opening reactions under various conditions.
Physical and Chemical Properties
3-Methyloxetan-3-ol exhibits distinct physical and chemical properties that influence its behavior in various chemical reactions and applications. Understanding these properties is essential for its effective utilization in research and industrial processes.
Physical Properties
The physical state and key physical properties of 3-methyloxetan-3-ol are summarized in the following table:
Property | Value |
---|---|
Physical State | Liquid |
Molecular Weight | 88.11 g/mol |
Appearance | Clear, colorless to pale yellow liquid |
Solubility | Soluble in most organic solvents |
Flash Point | Unknown (Related compound 3-Methyl-3-oxetanemethanol: 98.9±0.0 °C) |
These physical properties influence how the compound behaves during handling, storage, and chemical processes.
Chemical Reactivity
The chemical reactivity of 3-methyloxetan-3-ol is largely determined by two key functional groups:
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The oxetane ring: The strained four-membered ring makes it susceptible to ring-opening reactions with various nucleophiles.
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The hydroxyl group: The tertiary alcohol functionality can participate in typical alcohol reactions such as esterification, oxidation, and dehydration.
The compound can act as both a nucleophile (through its hydroxyl group) and an electrophile (via its strained ring), making it versatile in organic synthesis applications.
Applications and Uses
3-Methyloxetan-3-ol has potential applications across several fields due to its unique structure and reactivity profile. While specific applications documentation appears limited, its chemical properties suggest several potential uses.
Pharmaceutical Applications
The oxetane ring has gained recognition in medicinal chemistry as a valuable structural motif that can enhance drug-like properties. 3-Methyloxetan-3-ol may serve as:
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A building block in pharmaceutical synthesis
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A precursor for drug candidates containing the oxetane functionality
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A component in structure-activity relationship studies
Chemical Industry Applications
In the chemical industry, 3-methyloxetan-3-ol may find applications as:
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An intermediate in the synthesis of specialty chemicals
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A precursor for polymers and materials with unique properties
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A reagent in organic synthesis reactions
The compound's dual functionality (hydroxyl group and oxetane ring) makes it particularly valuable for diverse chemical transformations. Companies like INDOFINE Chemical Company supply 3-methyloxetan-3-ol for use in the pharmaceutical, agricultural, and life science industries, suggesting broad practical applications.
Hazard Type | Classification |
---|---|
Physical Hazards | Flammable liquid and vapor |
Health Hazards | May cause skin irritation, serious eye irritation, and respiratory irritation |
Environmental Hazards | Limited information available |
The GHS classification includes warnings for flammability, skin irritation, eye irritation, and respiratory tract irritation.
Comparative Analysis with Similar Compounds
3-Methyloxetan-3-ol shares structural similarities with several other compounds, particularly those containing oxetane rings or similar functional groups. Comparing these compounds provides insight into structure-function relationships and potential applications.
Comparison with 3-Methyl-3-oxetanemethanol
One notable related compound is 3-Methyl-3-oxetanemethanol (CAS: 3143-02-0), which has an additional methylene group between the oxetane ring and the hydroxyl group.
Property | 3-Methyloxetan-3-ol | 3-Methyl-3-oxetanemethanol |
---|---|---|
Molecular Formula | C4H8O2 | C5H10O2 |
Molecular Weight | 88.11 g/mol | 102.13 g/mol |
Structure | Hydroxyl directly on oxetane ring | Hydroxyl on pendant methylene group |
Boiling Point | Unknown | 152.2±0.0 °C at 760 mmHg |
Density | Unknown | 1.0±0.1 g/cm³ |
Applications | Building block in synthesis | Monomer in polymer synthesis |
3-Methyl-3-oxetanemethanol is used as a monomer in the preparation of star-shaped copolymers with hyperbranched poly(3-methyl-3-oxetanemethanol) cores and polytetrahydrofuran arms. It is also utilized in the production of pyridyl disulfide-functionalized cyclic carbonate monomers and serves as a key intermediate in the synthesis of complex organic compounds .
The structural differences between these compounds result in different reactivity patterns and applications, with 3-methyl-3-oxetanemethanol showing particular utility in polymer chemistry.
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